tert-butyl N-[(2S)-1-amino-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-1-oxobutan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2S)-1-amino-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-1-oxobutan-2-yl]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-amino-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-1-oxobutan-2-yl]carbamate involves multiple steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with the reaction of 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, and esterification to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of protective groups, such as tert-butoxycarbonyl (Boc), to prevent unwanted side reactions and facilitate purification.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S)-1-amino-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2S)-1-amino-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-1-oxobutan-2-yl]carbamate is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It serves as a precursor for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for manufacturing high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-amino-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: An intermediate in the synthesis of ceftolozane.
tert-Butyl (S)-(1-((2-(dimethylamino)ethyl)(methyl)amino)propan-2-yl)carbamate: Used in organic synthesis and pharmaceutical research.
Uniqueness
tert-Butyl N-[(2S)-1-amino-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-1-oxobutan-2-yl]carbamate is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H29N5O6 |
---|---|
Molecular Weight |
375.42 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-amino-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C15H29N5O6/c1-14(2,3)25-12(22)18-9(10(16)21)7-8-24-20-11(17)19-13(23)26-15(4,5)6/h9H,7-8H2,1-6H3,(H2,16,21)(H,18,22)(H3,17,19,20,23)/t9-/m0/s1 |
InChI Key |
USNCFBSRUSQHQU-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCON=C(N)NC(=O)OC(C)(C)C)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCON=C(N)NC(=O)OC(C)(C)C)C(=O)N |
Origin of Product |
United States |
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